
(S)-2-Amino-2-benzyl-3-hydroxypropanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-2-benzyl-3-hydroxypropanoic acid hydrochloride is a chiral amino acid derivative. It is characterized by the presence of an amino group, a benzyl group, and a hydroxyl group attached to a propanoic acid backbone. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-benzyl-3-hydroxypropanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as (S)-phenylalanine.
Formation of Hydrochloride Salt: The final step involves the reaction of the synthesized compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Hydroxylation: Utilizing continuous flow reactors to ensure efficient hydroxylation.
Purification: Employing crystallization or chromatography techniques to purify the compound.
Formation of Hydrochloride Salt: Reacting the purified compound with hydrochloric acid in large reactors to obtain the hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-2-benzyl-3-hydroxypropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl ketone or benzyl aldehyde derivatives.
Reduction: Formation of primary amine derivatives.
Substitution: Formation of azide or thiol-substituted derivatives.
Applications De Recherche Scientifique
(S)-2-Amino-2-benzyl-3-hydroxypropanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-2-benzyl-3-hydroxypropanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to amino acid metabolism and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-Phenylalanine: A precursor in the synthesis of (S)-2-Amino-2-benzyl-3-hydroxypropanoic acid hydrochloride.
(S)-Tyrosine: Another chiral amino acid with a hydroxyl group, but with different functional properties.
(S)-3-Hydroxy-3-phenylpropanoic acid: Similar structure but lacks the amino group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C10H14ClNO3 |
|---|---|
Poids moléculaire |
231.67 g/mol |
Nom IUPAC |
(2S)-2-amino-2-benzyl-3-hydroxypropanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c11-10(7-12,9(13)14)6-8-4-2-1-3-5-8;/h1-5,12H,6-7,11H2,(H,13,14);1H/t10-;/m0./s1 |
Clé InChI |
FEVNONCRGRFBCL-PPHPATTJSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@](CO)(C(=O)O)N.Cl |
SMILES canonique |
C1=CC=C(C=C1)CC(CO)(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-chloroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12959651.png)

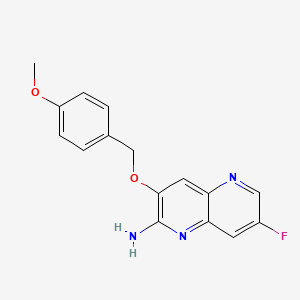

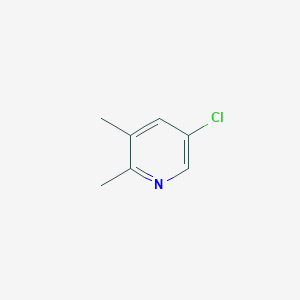
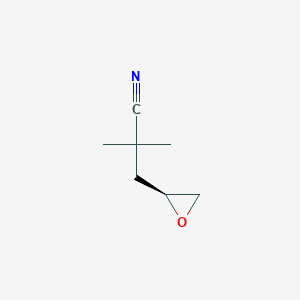
![4-Chloro-9-methylpyrrolo[1,2-a]quinoxaline](/img/structure/B12959690.png)
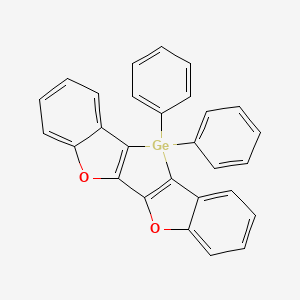
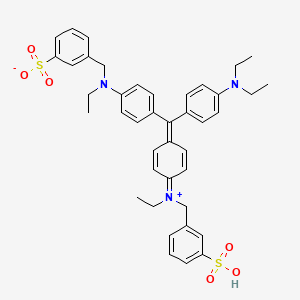



![7-Fluorobenzo[d]isoxazol-5-amine](/img/structure/B12959742.png)

